molecular formula C9H14N4 B8693643 1-(Pyrimidin-4-yl)piperidin-4-amine

1-(Pyrimidin-4-yl)piperidin-4-amine

Katalognummer: B8693643
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: ZUEKSECYPXHXAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrimidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Pyrimidin-4-yl)piperidin-4-amine is primarily recognized for its role as an ATP-competitive inhibitor of Protein Kinase B, a key player in the phosphatidylinositol-3 kinase signaling pathway, which regulates cell growth, proliferation, and survival. The inhibition of this pathway has implications for cancer therapy, as deregulated signaling through Protein Kinase B is frequently observed in various cancers.

Structural Modifications and Selectivity

Research has indicated that modifications to the structure of this compound can enhance its selectivity and potency against specific kinases. Such structural optimizations are crucial for minimizing side effects while maximizing therapeutic efficacy.

Table 1: Structural Analogues and Their Properties

Compound NameSimilarity IndexKey Features
2-Amino-4-piperidino-6-methylpyrimidine0.77Contains a methyl group on the pyrimidine ring
2,4-Diamino-6-piperidinopyrimidine0.70Features two amino groups on the pyrimidine
1-(Pyridin-2-yl)piperidin-4-amine0.64Substituted pyridine instead of pyrimidine
1-(Pyrimidin-2-yl)piperidin-4-amino dihydrochloride0.63Contains a dihydrochloride salt form
2-Amino-4-morpholin-4-yl-pyrimidine0.67Contains a morpholine ring instead of piperidine

These analogues exhibit varying degrees of biological activity and structural features that differentiate them from 1-(Pyrimidin-4-yl)piperidin-4-amino, highlighting the importance of structure in drug design.

In Vivo Studies and Efficacy

In vivo studies have demonstrated that this compound effectively inhibits tumor growth in human xenograft models at tolerable doses. These studies are critical for understanding the pharmacokinetics and dynamics of this compound within biological systems.

Case Study: Tumor Growth Inhibition

A study involving the administration of this compound to mice with xenografted tumors showed significant reductions in tumor size compared to control groups. The compound was well-tolerated, suggesting a favorable safety profile for further development.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the condensation of piperidine derivatives with pyrimidine derivatives through methods such as reductive amination. Optimizing reaction conditions is crucial for achieving high yield and purity, often utilizing continuous flow reactors or high-pressure hydrogenation reactors.

Future Directions in Research

Ongoing research is focused on:

  • Enhancing Selectivity : Further modifications to improve selectivity against unwanted kinases.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents to enhance overall treatment effectiveness.

Eigenschaften

Molekularformel

C9H14N4

Molekulargewicht

178.23 g/mol

IUPAC-Name

1-pyrimidin-4-ylpiperidin-4-amine

InChI

InChI=1S/C9H14N4/c10-8-2-5-13(6-3-8)9-1-4-11-7-12-9/h1,4,7-8H,2-3,5-6,10H2

InChI-Schlüssel

ZUEKSECYPXHXAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)C2=NC=NC=C2

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution (1-pyrimidin-4-yl-piperidin-4-yl)-carbamic acid tert-butyl ester (1.00 g, 3.59 mmol) in dichloromethane (16 mL) was added HCl (2 M in diethylether, 8.98 mL, 18.0 mmol) and the reaction mixture was stirred at room temperature for 4 hours. The mixture was then diluted with NaOH (2 N) at 0° C. and extracted with dichloromethane. The combined organic extracts were then dried over sodium sulfate and filtered to afford the title compound (511 mg, 80%) as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.98 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.